molecular formula C9H11FO B1370040 1-Fluoro-4-isopropoxybenzene CAS No. 459-06-3

1-Fluoro-4-isopropoxybenzene

Cat. No.: B1370040
CAS No.: 459-06-3
M. Wt: 154.18 g/mol
InChI Key: CQNOLDRFHJLOPA-UHFFFAOYSA-N
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Description

1-Fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H11FO. It is characterized by a benzene ring substituted with a fluorine atom and an isopropoxy group. This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .

Preparation Methods

1-Fluoro-4-isopropoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenol with hydrogen fluoride and isopropyl bromide in the presence of a base such as magnesium bromide . The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst: Magnesium bromide acts as a catalyst to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions. Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: The isopropoxy group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-4-isopropoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-isopropoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the fluorine atom activates the benzene ring towards electrophiles, facilitating the formation of substituted benzene derivatives. In nucleophilic substitution reactions, the isopropoxy group acts as a leaving group, allowing nucleophiles to attack the benzene ring.

Comparison with Similar Compounds

1-Fluoro-4-isopropoxybenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-fluoro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNOLDRFHJLOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612594
Record name 1-Fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-06-3
Record name 1-Fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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